rac N-tert-Butoxycarbonyl Viloxazine
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Overview
Description
rac N-tert-Butoxycarbonyl Viloxazine is an organic compound with the chemical formula C18H27NO5 and a molecular weight of 337.41 g/mol . It is a derivative of Viloxazine, a compound known for its pharmacological properties. This compound is typically a white solid that is soluble in common organic solvents such as chloroform, dimethyl sulfoxide, and dichloromethane .
Preparation Methods
The preparation of rac N-tert-Butoxycarbonyl Viloxazine involves the reaction of Viloxazine with N-tert-butoxycarbonylating agents under basic conditions to form the desired product . The synthetic route can be summarized as follows:
Starting Material: Viloxazine
Reagent: N-tert-butoxycarbonylating agent
Reaction Conditions: Basic conditions (e.g., using a base like sodium hydroxide)
Product: this compound
Chemical Reactions Analysis
rac N-tert-Butoxycarbonyl Viloxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac N-tert-Butoxycarbonyl Viloxazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: As a derivative of Viloxazine, it may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of rac N-tert-Butoxycarbonyl Viloxazine is not fully understood. as a derivative of Viloxazine, it may share similar pharmacological properties. Viloxazine is known to modulate serotonin and norepinephrine levels in the brain, which suggests that this compound may also interact with these neurotransmitter systems . The molecular targets and pathways involved likely include serotonin and norepinephrine transporters and receptors.
Comparison with Similar Compounds
rac N-tert-Butoxycarbonyl Viloxazine can be compared with other similar compounds, such as:
Viloxazine: The parent compound, known for its use as an antidepressant.
N-tert-Butoxycarbonyl derivatives: Other compounds with the N-tert-butoxycarbonyl group, which may have similar chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which combines the pharmacological properties of Viloxazine with the protective N-tert-butoxycarbonyl group, potentially enhancing its stability and reactivity in certain chemical environments.
Properties
IUPAC Name |
tert-butyl 2-[(2-ethoxyphenoxy)methyl]morpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-5-21-15-8-6-7-9-16(15)23-13-14-12-19(10-11-22-14)17(20)24-18(2,3)4/h6-9,14H,5,10-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZIJLMLSFGBFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CN(CCO2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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